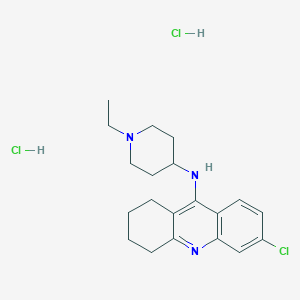

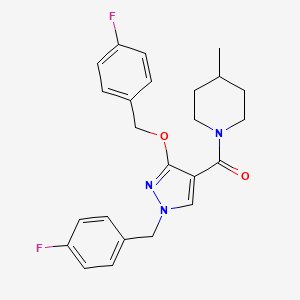

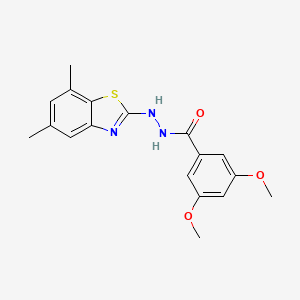

![molecular formula C17H16Cl2N2O3S B2556201 Propyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate CAS No. 361478-27-5](/img/structure/B2556201.png)

Propyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of tetrahydropyridine, which is a class of compounds that includes many biologically active molecules . The compound also contains a cyano group (CN), a sulfanyl group (SH), and an acetate group (COOCH3), which could potentially contribute to its reactivity and biological activity.

Chemical Reactions Analysis

The reactivity of this compound could potentially be influenced by the presence of the cyano, sulfanyl, and acetate groups. For example, the cyano group could potentially undergo addition reactions, while the sulfanyl group could potentially undergo oxidation or substitution reactions .Scientific Research Applications

Synthetic Scope and Computational Chemistry

A study explores the experimental and computational aspects of the cyclization reactions of aryl substituted benzyl 1-alkynyl sulfides, leading to the formation of 2-aryl 2,3-dihydrothiophenes. The process is influenced by electron-withdrawing groups on the aromatic ring and involves rapid proton exchanges and tautomerism of the alkynyl unit prior to cyclization. This research provides insights into the mechanisms and synthetic applications of sulfanyl-substituted compounds similar to the one , highlighting the role of base-induced 5-endo cyclization processes (Motto et al., 2011).

Catalysis and Chemical Transformations

Research on sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester demonstrates its utility as a catalyst for the formylation and acetylation of alcohols under mild conditions. This work underscores the potential of sulfuric acid derivatives in catalyzing chemical transformations, suggesting applications for compounds with similar sulfanyl groups in synthetic chemistry (Niknam & Saberi, 2009).

Chemiluminescence and Organic Synthesis

The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveals their base-induced chemiluminescence. This research points to the diverse chemical behavior of sulfanyl-substituted compounds and their potential applications in developing chemiluminescent materials for analytical and synthetic purposes (Watanabe et al., 2010).

Advanced Oxidation Processes

An investigation into the degradation of 2,4-dichlorophenoxyacetic acid using advanced oxidation processes identifies various organic intermediates. This study showcases the reactivity of chlorinated organic compounds in environmental remediation technologies and suggests the potential involvement of compounds with similar structures in environmental chemistry applications (Sun & Pignatello, 1993).

Antioxidant Properties and Natural Products

Research on propolis from Anhui, China, evaluates the antioxidant activities of different extract fractions, highlighting the role of phenolics in natural product chemistry. This study may inspire further research into the antioxidant properties of synthetic compounds with structural similarities to those found in natural products (Yang et al., 2011).

properties

IUPAC Name |

propyl 2-[[5-cyano-4-(2,3-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3S/c1-2-6-24-15(23)9-25-17-12(8-20)11(7-14(22)21-17)10-4-3-5-13(18)16(10)19/h3-5,11H,2,6-7,9H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCFKPXNEAFYLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

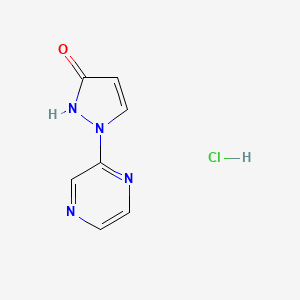

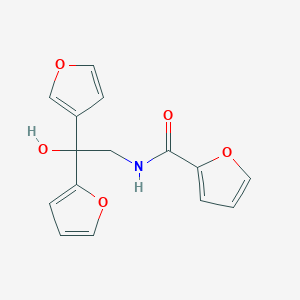

![(11bS)-N-(2-Benzoylphenyl)-3,5-dihydro-4H-Dinaphth[2,1-c:1',2'-e]azepine-4-acetamide](/img/structure/B2556126.png)

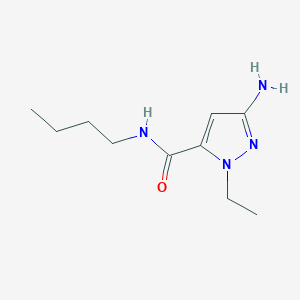

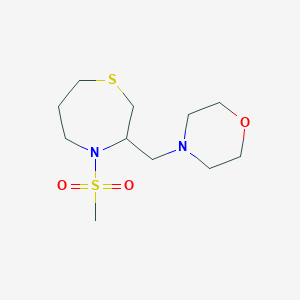

![4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)

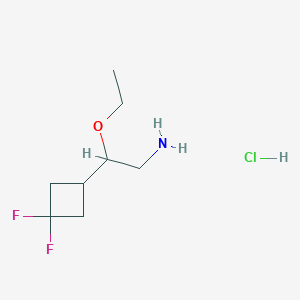

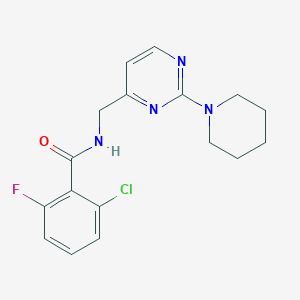

![tert-butyl 2-(3-methyl-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2556135.png)

![N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2556139.png)